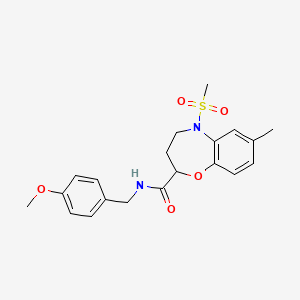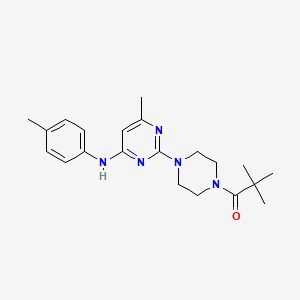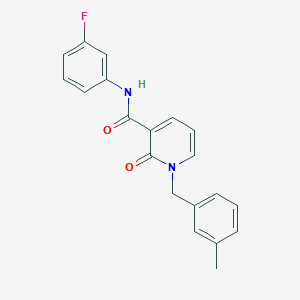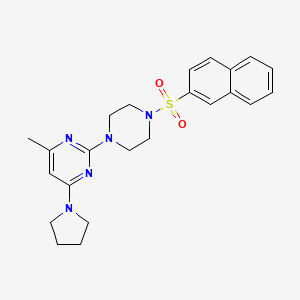![molecular formula C18H25ClN2O3S B11240581 1-[(2-chlorobenzyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide](/img/structure/B11240581.png)
1-[(2-chlorobenzyl)sulfonyl]-N-cyclopentylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and a chlorophenyl group
Preparation Methods
The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide involves several steps. One common method includes the reaction of 2-chlorobenzylsulfonyl chloride with cyclopentylamine to form an intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide can be compared with similar compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in various chemical reactions.
1-[(2-chlorophenyl)methanesulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide: A similar compound with additional fluorine atoms, which may exhibit different chemical and biological properties.
The uniqueness of 1-[(2-chlorophenyl)methanesulfonyl]-N-cyclopentylpiperidine-3-carboxamide lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H25ClN2O3S |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H25ClN2O3S/c19-17-10-4-1-6-15(17)13-25(23,24)21-11-5-7-14(12-21)18(22)20-16-8-2-3-9-16/h1,4,6,10,14,16H,2-3,5,7-9,11-13H2,(H,20,22) |
InChI Key |
WQKLTMNFGGKDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide](/img/structure/B11240499.png)
![6-{3-[(4-ethylpiperazin-1-yl)sulfonyl]-4,5-dimethylphenyl}pyridazin-3(2H)-one](/img/structure/B11240502.png)
![1,1'-[3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240504.png)
![7-[4-(Benzyloxy)-3-methoxyphenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11240506.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11240514.png)
![2-bromo-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11240517.png)


![N-(2,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240534.png)

![2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)-N-[2-(propan-2-YL)phenyl]acetamide](/img/structure/B11240562.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-6-ethyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11240569.png)
![5-Bromo-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11240575.png)

